(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
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Description
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone, also known as CPOTM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrolidine-based compounds, which have been shown to have various biological activities.
Scientific Research Applications
Structural Isomorphism and Disorder Analysis
- The molecular structures of certain analogues, including those with thiophenyl methanone groups, have been studied for their isomorphism and disorder properties. It was found that these structures obey the chlorine-methyl exchange rule and show extensive disorder, impacting the quality of structural descriptions and posing challenges in automatic isomorphism detection during data-mining procedures (Swamy et al., 2013).
Molecular Imaging and PET Agents
- Certain derivatives have been synthesized for potential use in Positron Emission Tomography (PET) imaging, specifically for imaging the LRRK2 enzyme in Parkinson's disease. The synthesis process and characteristics like radiochemical yield, purity, and specific activity have been thoroughly studied (Wang et al., 2017).
Spectroscopic Characterization and Biological Screening
- Organotin(IV) complexes derived from certain analogues have been synthesized and characterized spectroscopically. These complexes have shown potential in vitro antimicrobial activities against various bacterial and fungal species, indicating their potential as drug candidates (Singh et al., 2016).
Spectroscopic Properties and Quantum Chemistry Calculations
- The electronic absorption, excitation, and fluorescence properties of certain analogues have been explored in various solvents. Quantum chemistry calculations like DFT and TD-DFT/B3lyp have been used to understand the properties of these compounds, shedding light on their electronic structures and potential applications in materials science (Al-Ansari, 2016).
properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c14-10-5-15-13(16-6-10)19-11-1-3-17(7-11)12(18)9-2-4-20-8-9/h2,4-6,8,11H,1,3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLOOHHZJQCVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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